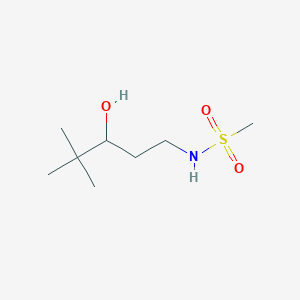![molecular formula C16H14ClN5OS B2444095 5-[(4-chlorophényl)amino]-N-[3-(méthylthio)phényl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207057-21-3](/img/no-structure.png)
5-[(4-chlorophényl)amino]-N-[3-(méthylthio)phényl]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, is a key feature of this compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, the triazole ring might undergo reactions with electrophiles, and the carboxamide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar chlorophenyl and methylthio groups .Applications De Recherche Scientifique
- Contexte: Les structures contenant du 1,2,4-triazole sont des composés hétérocycliques essentiels présents dans les produits pharmaceutiques et les molécules biologiquement importantes. Elles jouent un rôle crucial dans les études de découverte de médicaments contre les cellules cancéreuses .
- Application: Le composé a été étudié comme agent antimicrobien. Ses dérivés, tels que le fluconazole et le flupoxam, font preuve d'efficacité contre divers agents pathogènes .
- Application: Les chercheurs explorent les propriétés anti-inflammatoires du composé, ce qui pourrait conduire à de nouveaux agents thérapeutiques pour les affections inflammatoires .
Activité anticancéreuse
Propriétés antimicrobiennes
Potentiel anti-inflammatoire
Propriétés analgésiques
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(4-chlorophenyl)amino]-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-chloroaniline with 3-methylthiophenyl isocyanate to form the intermediate, which is then reacted with sodium azide and copper sulfate to form the final product.", "Starting Materials": [ "4-chloroaniline", "3-methylthiophenyl isocyanate", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with 3-methylthiophenyl isocyanate in the presence of a suitable solvent and a catalyst to form the intermediate.", "Step 2: The intermediate is then reacted with sodium azide and copper sulfate in the presence of a suitable solvent to form the final product.", "Step 3: The final product is purified using standard techniques such as recrystallization or column chromatography." ] } | |
Numéro CAS |
1207057-21-3 |
Formule moléculaire |
C16H14ClN5OS |
Poids moléculaire |
359.83 |
Nom IUPAC |
5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5OS/c1-24-13-4-2-3-12(9-13)19-16(23)14-15(21-22-20-14)18-11-7-5-10(17)6-8-11/h2-9H,1H3,(H,19,23)(H2,18,20,21,22) |
Clé InChI |
RUEFZDAMRRWMAB-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2444014.png)




![N-(2-chlorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444020.png)

![Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate](/img/structure/B2444022.png)




